7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The exact mass of the compound this compound is 373.11748936 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
11-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZZFQCHWIEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its potential biological activities. This compound integrates features from pyridine, triazole, and pyrimidine structures, which are known for their diverse pharmacological properties. Its unique structural arrangement suggests promising applications in medicinal chemistry, particularly in cancer treatment due to its interactions with key biological targets.
Structural Characteristics
- Molecular Formula : C20H15N5O3
- Molecular Weight : 373.4 g/mol
- CAS Number : Not specified
The compound features a pyrido-triazolo-pyrimidine core with substituents that enhance its biological activity. The 2-furylmethyl and 4-methoxyphenyl groups are crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been highlighted in various studies.
- Mechanism of Action : Molecular docking studies have shown that this compound interacts effectively with CDK2 active sites. This interaction suggests a mechanism for its anti-proliferative effects by disrupting cell cycle progression.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the unique position of this compound in terms of structure and activity:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido... | Potential anti-cancer | Complex heterocyclic structure |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK inhibition | Simpler structure |
| Pyrido[3',4':5,6]pyrazolo[1,5-a]pyrimidines | Anti-cancer | Different ring fusion |
| Triazolo[1,5-a]pyrimidines | Various biological activities | Less complex than pyrido derivatives |
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action associated with this compound:
- In Vitro Studies :
- Mechanistic Insights :
-
Molecular Docking Studies :
- Docking studies have confirmed the binding affinity of this compound with various enzymes and receptors critical for cancer progression. The structural characteristics allow it to fit well into active sites of CDKs and other relevant targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
